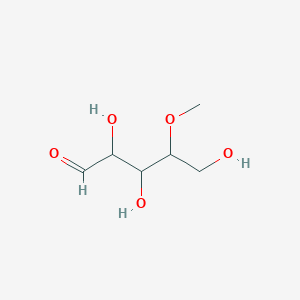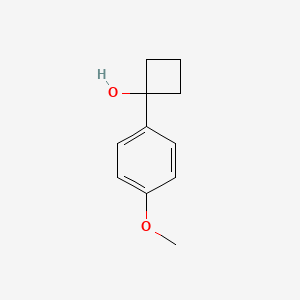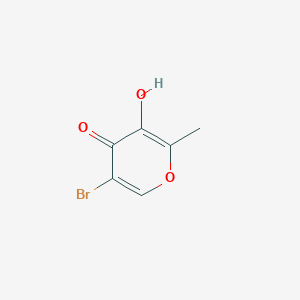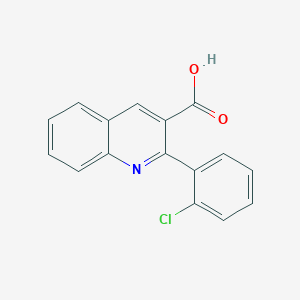
2-(2-Chlorophenyl)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 2-chlorophenyl group at the second position and a carboxylic acid group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedländer synthesis, where 2-chlorobenzaldehyde reacts with an appropriate ketone in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of quinoline derivatives or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives or alcohols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)quinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
2-(2-Methylphenyl)quinoline-3-carboxylic acid: The methyl group may influence the compound’s steric and electronic properties.
Uniqueness
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
5442-33-1 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-13-7-3-2-6-11(13)15-12(16(19)20)9-10-5-1-4-8-14(10)18-15/h1-9H,(H,19,20) |
InChI 键 |
MUHMIYSJDBWYOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


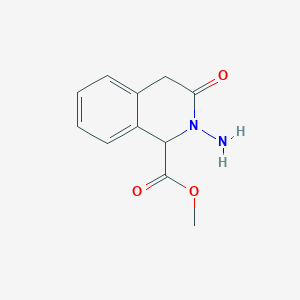

![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)
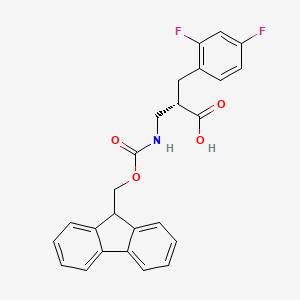
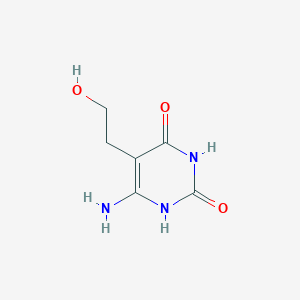
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)

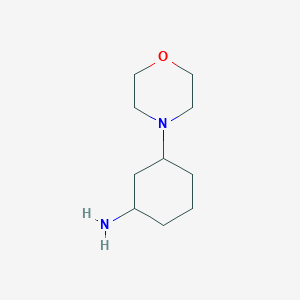
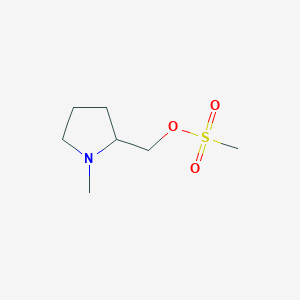
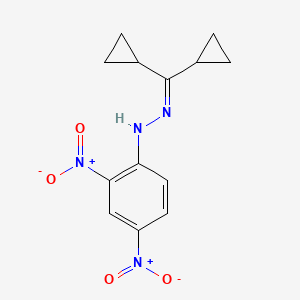
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
